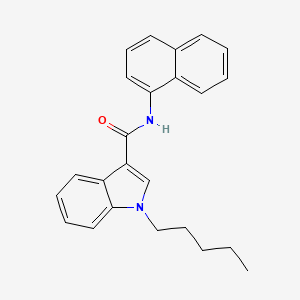

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Descripción general

Descripción

N-1-naftil-1-pentil-1H-indol-3-carboxamida, comúnmente conocida como NNEI, es un cannabinoide sintético. Es parte de una clase de compuestos diseñados para imitar los efectos del delta-9-tetrahidrocannabinol, el principal componente psicoactivo del cannabis. NNEI es conocido por su potente actividad agonista en los receptores cannabinoides, específicamente los receptores cannabinoides tipo 1 y tipo 2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-1-naftil-1-pentil-1H-indol-3-carboxamida típicamente implica la reacción del ácido 1-pentil-1H-indol-3-carboxílico con 1-naftilamina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un solvente apropiado como el diclorometano .

Métodos de producción industrial

La producción industrial de N-1-naftil-1-pentil-1H-indol-3-carboxamida sigue rutas sintéticas similares pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el tiempo de reacción y la concentración de los reactivos. Se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-1-naftil-1-pentil-1H-indol-3-carboxamida se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos bajo condiciones específicas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

La N-1-naftil-1-pentil-1H-indol-3-carboxamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La N-1-naftil-1-pentil-1H-indol-3-carboxamida ejerce sus efectos actuando como agonista en los receptores cannabinoides. Se une a los receptores cannabinoides tipo 1 y tipo 2 con alta afinidad, lo que lleva a la activación de estos receptores. Esta activación modula diversas vías de señalización, lo que da como resultado los efectos psicoactivos y fisiológicos del compuesto . El mecanismo de acción del compuesto implica la inhibición de la liberación de neurotransmisores y la modulación de los procesos inflamatorios .

Comparación Con Compuestos Similares

La N-1-naftil-1-pentil-1H-indol-3-carboxamida es similar a otros cannabinoides sintéticos como:

5-fluoro-NNEI: Un análogo fluorado con afinidad receptora similar pero diferentes propiedades farmacocinéticas.

5-cloro-NNEI: Un análogo clorado con estabilidad química y reactividad distintas.

MN-18: Un análogo de indazol con actividad receptora comparable pero diferentes vías metabólicas.

Estos compuestos comparten similitudes estructurales pero difieren en sus propiedades químicas, afinidades de los receptores y efectos biológicos, destacando la singularidad de la N-1-naftil-1-pentil-1H-indol-3-carboxamida .

Actividad Biológica

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Synthesis

NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.

Cannabinoid Receptor Activity

NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:

- CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .

- CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .

The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.

Psychoactive Properties

NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.

Case Studies

One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Psychoactive Effects |

|---|---|---|---|

| This compound (NNEI) | 16 - 43 | 29 - 216 | Yes |

| JWH-018 | 40 | 100 | Yes |

| CP55940 | 0.5 | 10 | Yes |

This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.

Propiedades

IUPAC Name |

N-naphthalen-1-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCQNKRMTGVYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716467 | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-11-3 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MN-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.